N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-ethyl-1,3-benzoxazole, 2-methylphenyl, 3-nitrophenyl, and furan-2-carboxylic acid. The synthetic route may involve the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Functionalization of Benzoxazole: The benzoxazole core is then functionalized with ethyl and methyl groups through alkylation reactions.
Coupling Reactions: The functionalized benzoxazole is coupled with 3-nitrophenyl and furan-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and reduced aromatic compounds.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its benzoxazole core.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its use in the development of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes and receptors, inhibiting their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzene-fused oxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Uniqueness
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is unique due to its complex structure, which combines multiple functional groups, enhancing its biological activity and potential applications. The presence of the furan-2-carboxamide moiety adds to its versatility in chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C27H21N3O5 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C27H21N3O5/c1-3-17-8-10-24-22(13-17)29-27(35-24)19-9-7-16(2)21(15-19)28-26(31)25-12-11-23(34-25)18-5-4-6-20(14-18)30(32)33/h4-15H,3H2,1-2H3,(H,28,31) |
InChI Key |
IVUAOBXGUWPRNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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